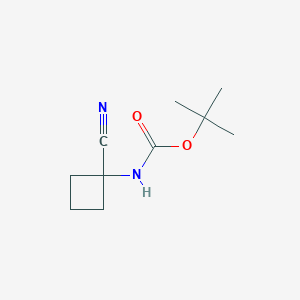![molecular formula C12H16N2O B1522528 1-[4-(1-Aminoéthyl)phényl]pyrrolidin-2-one CAS No. 1258641-00-7](/img/structure/B1522528.png)
1-[4-(1-Aminoéthyl)phényl]pyrrolidin-2-one
Vue d'ensemble
Description
1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuropharmacologie
Le cycle pyrrolidine présent dans la 1-[4-(1-Aminoéthyl)phényl]pyrrolidin-2-one en fait un échafaudage précieux dans la recherche neuropharmacologique. La structure du composé permet d’explorer l’espace pharmacophore en raison de son hybridation sp3, ce qui contribue à la stéréochimie et augmente la couverture tridimensionnelle . Cela peut conduire au développement de nouveaux agents du système nerveux central (SNC), offrant potentiellement des avantages thérapeutiques pour les troubles neurologiques.
Conception et découverte de médicaments
En tant que bloc de construction hétérocyclique, ce composé est utilisé dans la conception et la découverte de médicaments. Sa structure unique peut être incorporée dans des molécules plus grandes et plus complexes qui sont en cours de développement en tant qu’agents thérapeutiques potentiels. La capacité du composé à se lier à divers récepteurs et enzymes en fait un outil précieux pour créer de nouveaux médicaments avec des interactions cibles spécifiques .
Recherche en protéomique
En protéomique, ce composé peut être utilisé comme réactif spécialisé pour la modification des protéines. Il peut agir comme agent de réticulation ou comme étiquette, aidant à élucider la structure et la fonction des protéines. Ceci est crucial pour comprendre les interactions protéiques et le développement de thérapies à base de protéines .
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which include 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one, are known to interact with their targets in a way that is influenced by the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives have been used to obtain compounds for the treatment of various human diseases , suggesting that they may affect a variety of biochemical pathways.
Result of Action
It is known that pyrrolidine derivatives have been used to obtain compounds for the treatment of various human diseases , suggesting that they may have a variety of molecular and cellular effects.
Action Environment
It is known that the pyrrolidine ring and its derivatives, including 1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one, are stable under a variety of conditions .
Propriétés
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(13)10-4-6-11(7-5-10)14-8-2-3-12(14)15/h4-7,9H,2-3,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPWVKDPLQHHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259777 | |
| Record name | 2-Pyrrolidinone, 1-[4-(1-aminoethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258641-00-7 | |
| Record name | 2-Pyrrolidinone, 1-[4-(1-aminoethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258641-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 1-[4-(1-aminoethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B1522452.png)


![tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1522457.png)
![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate](/img/structure/B1522458.png)






![Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate](/img/structure/B1522468.png)
